molecular formula C10H20O2 B102742 Methyl 4-methyloctanoate CAS No. 15870-07-2

Methyl 4-methyloctanoate

Cat. No.: B102742
CAS No.: 15870-07-2
M. Wt: 172.26 g/mol
InChI Key: MGQFXJXUQLOUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyloctanoate (CAS 15870-07-2) is a branched-chain fatty acid ester with the molecular formula C 10 H 20 O 2 and a molecular weight of 172.26 g/mol . This compound is of significant interest in the field of chemical ecology, where it is identified and studied as a semiochemical—a substance that carries messages between organisms to influence behavior . Researchers value this compound for its role in insect chemical communication systems. While its ethyl analog, ethyl 4-methyloctanoate (oryctalure), is well-documented as the male-produced aggregation pheromone for various rhinoceros beetle species (e.g., Oryctes rhinoceros ), the methyl ester is also a subject of investigation in this context . These pheromones are crucial for mediating behaviors such as mass aggregation for feeding and mating, making them key targets for the development of sustainable pest management strategies. Studies focus on using these compounds in monitoring and mass-trapping programs to control pest populations in palm plantations, offering an environmentally conscious alternative to broad-spectrum insecticides . The stereochemistry of such compounds is a critical area of research, as the biological activity is often highly enantioselective; recent studies have refined the understanding of the natural configuration of related pheromones, underscoring the need for high-purity, well-characterized compounds for bioassays and field experiments . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-9(2)7-8-10(11)12-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQFXJXUQLOUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333907
Record name Methyl 4-methyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15870-07-2
Record name Methyl 4-methyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Methyloctanoate and Analogues

Classical Total Synthesis Approaches

Traditional methods for synthesizing methyl 4-methyloctanoate have relied on a foundation of well-established organic reactions. These approaches, while often effective, can sometimes be limited by factors such as yield, the use of hazardous reagents, and multiple reaction steps.

Grignard Reagent-Mediated Syntheses

Grignard reagents are a cornerstone of carbon-carbon bond formation in organic synthesis. One of the early methods for preparing ethyl 4-methyloctanoate involved the reaction of a Grignard reagent, prepared from 2-chlorohexane (B1581597) and magnesium, with ethyl acrylate. google.com This reaction is typically catalyzed by a copper(I) salt, such as copper(I) cyanide. google.com Another approach utilizes the reaction of propylmagnesium bromide with diethyl methylmalonate, followed by hydrolysis and decarboxylation to yield the target ester. However, this method can suffer from low yields due to the formation of homocoupled by-products that are difficult to separate by distillation. researchgate.netresearchgate.net

A different Grignard-based strategy involves the reaction of isobutyl-2-furylcarbinol, itself prepared via a Grignard reaction with furfural, as a precursor in the synthesis of methyl 4-keto-7-methyloctanoate, an intermediate that can be further elaborated to the desired product. orgsyn.org The use of cadmium derivatives has also been explored in conjunction with Grignard reagents for the preparation of ketone intermediates. orgsyn.org

Table 1: Grignard Reagent-Mediated Syntheses of this compound Precursors

Grignard ReagentElectrophileCatalyst/ConditionsProductReference
2-Hexylmagnesium chlorideEthyl acrylateCopper(I) cyanide, THF, HMPT, TMSClEthyl 4-methyloctanoate google.com
Propylmagnesium bromideDiethyl methylmalonate-Ethyl 4-methyloctanoate
Isobutylmagnesium bromideFurfural-Isobutyl-2-furylcarbinol orgsyn.org

Malonic Ester Synthesis and Krapcho Decarboxylation

The malonic ester synthesis is a versatile method for preparing carboxylic acids. wikipedia.orgorganicchemistrytutor.comchemistrysteps.comlibretexts.org In the context of this compound synthesis, this involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable alkyl halide like 1-chloro-2-methylhexane. google.comsmolecule.comgoogle.com The resulting dialkylated ester can then undergo hydrolysis and decarboxylation to yield 4-methyloctanoic acid, which can be subsequently esterified to the methyl ester. guaminsects.netlibretexts.org

A significant improvement to this sequence is the use of the Krapcho decarboxylation. wikipedia.orgyoutube.com This reaction allows for the direct conversion of the dialkylated malonic ester to the final monoester in a single step, avoiding the need for a separate hydrolysis and decarboxylation sequence. google.comwikipedia.org The Krapcho reaction is typically carried out by heating the malonic ester derivative in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide (DMAc), in the presence of a salt like sodium chloride and a small amount of water. google.comwikipedia.org This one-pot procedure significantly improves the efficiency and industrial viability of the synthesis. google.comgoogle.com

Table 2: Malonic Ester Synthesis and Krapcho Decarboxylation for Ethyl 4-Methyloctanoate

Starting MaterialReagentsConditionsProductOverall YieldReference
1-Chloro-2-methylhexaneDiethyl malonate, K₂CO₃, KI, DMAc130°C, 9 hoursDiethyl 2-methylhexylmalonate- google.com
Diethyl 2-methylhexylmalonateNaCl, H₂O, DMAc139°C, 13.5 hoursEthyl 4-methyloctanoate79.8% (two steps) google.com

Mannich Reaction and Claisen Rearrangement Pathways

A multi-step synthesis commencing with a Mannich reaction has been reported for the preparation of ethyl 4-methyloctanoate. guaminsects.netsmolecule.comung.ac.id This sequence begins with the reaction of n-hexanal with formaldehyde (B43269) and dimethylammonium chloride to produce 2-methylenehexanal. guaminsects.net This α,β-unsaturated aldehyde is then reduced to the corresponding allylic alcohol using sodium borohydride. guaminsects.net

The key step in this pathway is an orthoester Claisen rearrangement. guaminsects.netnih.govnumberanalytics.com The allylic alcohol is heated with triethyl orthoacetate in the presence of propionic acid, leading to the formation of ethyl 4-methyleneoctanoate. guaminsects.net This orgsyn.orgorgsyn.org-sigmatropic rearrangement effectively elongates the carbon chain by two atoms. guaminsects.netnih.gov The final step involves the hydrogenation of the double bond to afford the saturated ester, ethyl 4-methyloctanoate. guaminsects.net While this method is effective, a notable drawback is the use of toxic formaldehyde.

Organocuprate Conjugate Addition Strategies

Organocuprate reagents, also known as Gilman reagents, are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. chemistrysteps.com This strategy has been successfully applied to the synthesis of ethyl 4-methyloctanoate. scispace.comresearchgate.netucr.ac.cr The synthesis involves the conjugate addition of an appropriate organocuprate, derived from an alkyl halide, to ethyl acrylate. scispace.comresearchgate.netucr.ac.cr This method provides a more direct route to 4-alkyl substituted ethyl esters compared to some of the other classical approaches. scispace.com

Other Named Reactions in this compound Synthesis

Several other named reactions have been employed in the synthesis of this compound and its analogues. The Wittig olefination has been utilized as a key step in some synthetic sequences. arkat-usa.org Additionally, the MacMillan cross-aldol reaction, an organocatalyzed process, has been used to establish the stereochemistry in asymmetric syntheses of (S)-ethyl 4-methyloctanoate. arkat-usa.orgresearchgate.net The Myers alkylation reaction has also been reported as a key step for inducing chirality in the synthesis of both (R)- and (S)-4-methyloctanoic acid. arkat-usa.org

Modern and Green Chemistry Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. researchgate.netrsc.org While specific green chemistry applications for the large-scale industrial production of this compound are not extensively detailed in the provided search results, the principles of green chemistry offer a framework for improving existing syntheses.

One-pot reactions, such as the combined malonic ester synthesis and Krapcho decarboxylation, represent a step towards greener synthesis by reducing the number of work-up and purification steps, thereby minimizing solvent waste and energy consumption. google.comgoogle.com The development of catalytic methods, particularly those that avoid the use of stoichiometric and often toxic reagents, is a key goal of green chemistry. researchgate.net For instance, the use of organocatalysis, as seen in the MacMillan cross-aldol reaction, is a promising green approach that avoids the use of heavy metals. arkat-usa.orgresearchgate.netresearchgate.net

Future research in this area will likely focus on the development of catalytic, atom-economical reactions that utilize renewable starting materials and environmentally benign solvents to produce this compound and its analogues. researchgate.netrsc.org

Synthesis of Radiolabeled this compound Analogues for Tracer Studies

The study of fatty acid metabolism and biodistribution in vivo often necessitates the use of radiolabeled tracers. For analogues of this compound, this allows for non-invasive imaging techniques like Positron Emission Tomography (PET) to track their path and fate within a biological system.

Research into potential agents for cerebral fatty acid studies has led to the synthesis of ¹⁸F-labeled octanoate (B1194180) derivatives. nih.gov The primary strategy for introducing the radioactive ¹⁸F isotope is through the nucleophilic displacement of a suitable leaving group, such as a tosylate or mesylate, from a precursor molecule using [¹⁸F]fluoride ion. nih.gov This method is a common and effective way to produce radiolabeled compounds for PET imaging. moravek.com

In one study, researchers prepared 8-[¹⁸F]fluoro-octanoate derivatives with methyl branching at the C4 position to investigate how such structural features influence biodistribution and potential as a radiotracer for cerebral fatty acid metabolism. nih.gov Specifically, ethyl 8-[¹⁸F]fluoro-4-methyloctanoate was synthesized and studied. nih.gov

Detailed Research Findings:

Biodistribution studies in rats using these ¹⁸F-labeled fatty acid analogues revealed several key findings. The cerebral uptake of these compounds was generally low, resulting in poor brain-to-blood ratios. nih.gov For ethyl 8-[¹⁸F]fluoro-4-methyloctanoate, the initial radioactivity uptake in the brain remained relatively constant over time. nih.gov However, further analysis of metabolites indicated that the radioactivity retained in the brain was primarily due to labeled metabolites produced from 8-[¹⁸F]fluoro-4-methyloctanoic acid that were present in the blood and could cross the blood-brain barrier. nih.gov This suggests that while the parent compound may not significantly accumulate in the brain, its breakdown products do, a crucial consideration for interpreting imaging data. In contrast, an analogue with a gem-dimethyl branch at the C4 position was found to be rapidly and preferentially taken up by the liver. nih.gov

These tracer studies are fundamental for understanding how structural modifications, like the methyl group in this compound, affect the metabolic pathways of fatty acids. escholarship.org

Industrial-Scale Production Considerations and Process Optimization

The industrial production of this compound and its close analogue, ethyl 4-methyloctanoate (a known aggregation pheromone for pests like the rhinoceros beetle), requires synthetic routes that are cost-effective, high-yielding, and scalable. researchgate.net Early synthetic methods, such as those involving Grignard reagents or multi-step sequences with hazardous materials like hexamethylphosphoric triamide and formaldehyde, were often limited by low yields (around 55-56%) and purification challenges, making them unsuitable for large-scale industrial production. google.com

A more modern and efficient two-step process has been developed and optimized for industrial application. This method involves a malonic ester synthesis followed by a Krapcho decarboxylation reaction. google.com This approach provides high-purity ethyl 4-methyloctanoate in high yields and avoids many of the pitfalls of earlier methods. google.comgoogle.com

The key advantages of this two-step synthesis for industrial-scale production include:

Cost-Effectiveness: It utilizes commercially available and relatively inexpensive starting materials like 1-chloro-2-methylhexane.

Simplified Purification: The process avoids the need for chromatographic purification. A simple distillation is sufficient to obtain the final product with high purity (>98%).

Scalability: The process has been shown to scale linearly, with batches as large as 4.00 moles producing significant quantities of the product with good yields.

Process Optimization Details:

The first step, the malonic ester synthesis, involves the alkylation of diethyl malonate with 1-chloro-2-methylhexane. Optimization of this step has focused on the choice of base, catalyst, and solvent. google.com The second step, the Krapcho reaction, effectively removes one of the ester groups and decarboxylates the intermediate to yield the final product. google.com

Below is an interactive data table summarizing the optimized reaction conditions for the industrial-scale synthesis of ethyl 4-methyloctanoate.

StepReactionReagents & ConditionsYieldReference
1 Malonic Ester Synthesis Base: Potassium carbonate (K₂CO₃) Catalyst: Potassium iodide (KI) Solvent: N,N-dimethylacetamide (DMAc) Temperature: 130°C Time: 7–9 hours~84.4% google.com
2 Krapcho Decarboxylation Reagents: Sodium chloride (NaCl), Water (H₂O) Solvent: N,N-dimethylacetamide (DMAc) Temperature: 139°C (reflux) Time: ~13.5 hours~96.9% google.com
Overall Two-Step Synthesis Combination of the above steps.~79.8% - 82.5% google.com

Stereochemical Aspects and Chiral Synthesis

Enantiomeric Forms and Stereoisomerism of Methyl 4-Methyloctanoate

This compound possesses a single chiral center at the C4 position, where the methyl group is attached. This gives rise to two non-superimposable mirror images, known as enantiomers: (R)-methyl 4-methyloctanoate and (S)-methyl 4-methyloctanoate. These enantiomers have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light and, crucially, with other chiral molecules, such as biological receptors.

The specific enantiomer of this compound that is biologically active can vary between insect species. For instance, the male-produced aggregation pheromone of the Guam strain of the coconut rhinoceros beetle (Oryctes rhinoceros) has been identified as being exclusively the (R)-enantiomer. nih.govnih.gov In contrast, earlier studies had suggested that other populations of O. rhinoceros produced the (S)-enantiomer. nih.gov This highlights the critical importance of stereochemical purity when developing effective pheromone-based pest management strategies.

Asymmetric Synthetic Approaches

The demand for enantiomerically pure forms of this compound has driven the development of several asymmetric synthetic methods. These approaches aim to control the stereochemical outcome of the reaction, yielding a high excess of one enantiomer over the other.

A notable strategy for the asymmetric synthesis of (S)-ethyl 4-methyloctanoate (a closely related compound) utilizes an organocatalyzed MacMillan's cross-aldol reaction as the key step. arkat-usa.orgsmolecule.com This reaction involves the enantioselective aldol (B89426) condensation of an aldehyde with another carbonyl compound, catalyzed by a small organic molecule, such as a proline derivative. smolecule.com By selecting the appropriate chiral organocatalyst, the (R)- or (S)-configuration of the final product can be manipulated. arkat-usa.org The synthesis of (S)-ethyl 4-methyloctanoate has been achieved with high enantiomeric excess (>99% ee) using L-proline as the catalyst in the reaction between n-hexanal and ethyl glyoxylate. smolecule.com The resulting β-hydroxy aldehyde is then converted to the final saturated ester through subsequent steps including Wittig olefination and hydrogenation. arkat-usa.orgsmolecule.com This method offers a flexible route to various enantiopure branched fatty acids. arkat-usa.orgsmolecule.com

The Myers alkylation methodology provides another powerful tool for the asymmetric synthesis of both (R)- and (S)-4-methyloctanoic acid, the precursor to the methyl ester. This approach employs a pseudoephedrine amide as a chiral auxiliary. The pseudoephedrine is temporarily attached to a propionyl group, and the resulting amide is then enolized and alkylated. wikipedia.org The bulky chiral auxiliary directs the approach of the electrophile, leading to a highly stereoselective alkylation. For the synthesis of 4-methyloctanoic acid, the enolate of the pseudoephedrine propionamide (B166681) is alkylated with an appropriate alkyl halide. The stereochemistry of the newly formed chiral center is controlled by the configuration of the pseudoephedrine used. After the alkylation step, the chiral auxiliary is removed to yield the desired enantiomerically enriched 4-methyloctanoic acid with excellent enantioselectivities (93–94% ee).

Enzymatic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. nih.govwur.nlgre.ac.uk For this compound, lipases such as Candida antarctica lipase (B570770) B (CALB) have been shown to be effective. wur.nlresearchgate.net

In a typical resolution process, a racemic mixture of 4-methyloctanoic acid or its ester is subjected to an enzyme-catalyzed esterification or hydrolysis. nih.govnih.gov The enzyme will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other. For example, the enantiomers of 4-methyloctanoic acid have been successfully separated by lipase-catalyzed esterification. nih.gov The efficiency of the resolution is often expressed by the enantiomeric ratio (E-value). In the transesterification of this compound, the E-value can be influenced by factors such as temperature, with an increase from 25°C to 40°C raising the E-value from 5.5 to 12. smolecule.com By performing a two-step kinetic resolution, it is possible to obtain nearly enantiomerically pure products. wur.nl

Table 1: Lipase-Catalyzed Kinetic Resolution of 4-Methyl-Branched Chain Fatty Acid Methyl Esters

LipaseSubstrateConversion (%)Enantiomeric Ratio (E)Temperature (°C)
Rhizomucor miehei lipase4-methylhexanoic acid methyl esterGoodModerate (2 < E < 8)45
Candida antarctica lipase B4-methylhexanoic acid methyl esterGoodModerate (2 < E < 8)45
Rhizomucor miehei lipase4-methyloctanoic acid methyl esterGoodModerate (2 < E < 8)45
Candida antarctica lipase B4-methyloctanoic acid methyl esterGoodModerate (2 < E < 8)45

Data sourced from WUR eDepot. wur.nl

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to control the stereochemical course of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgnumberanalytics.com

In the context of synthesizing 4-methyloctanoic acid, chiral auxiliaries such as oxazolidinones, popularized by David A. Evans, can be employed. harvard.edu The substrate is first converted into an N-acyl oxazolidinone. The chiral oxazolidinone then directs the stereoselective alkylation of the enolate. wikipedia.orgharvard.edu Another example involves the use of enantiomers of methyl 3-hydroxy-2-methylpropionate as the chiral starting material. researchgate.net This starting material is elaborated through a series of reactions, including silyl-protection, reduction, tosylation, and a copper-catalyzed cross-coupling reaction, to ultimately yield the desired enantiomer of 4-methyloctanoic acid in high enantiomeric purity. researchgate.net

Stereoselective Analysis in Synthetic Pathways

The development and validation of asymmetric synthetic routes rely heavily on accurate methods for determining the enantiomeric purity of the products. Stereoselective analysis is crucial to quantify the excess of one enantiomer over the other, typically expressed as enantiomeric excess (ee).

A primary technique for this analysis is chiral gas chromatography (GC). nih.govgcms.cz This method uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative like γ-DEX 120. gcms.cz The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. gcms.cz The enantiomers of 4-methyloctanoic acid and its methyl ester have been successfully separated using this technique. gcms.cz

In some cases, the enantiomers of the ester may be difficult to separate directly. In such instances, the ester can be hydrolyzed to the corresponding carboxylic acid, and the enantiomers of the acid are then separated by chiral GC. nih.gov Another approach involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated by standard chromatographic techniques like HPLC. arkat-usa.org For example, the enantiomeric excess of an intermediate in the synthesis of (S)-ethyl 4-methyloctanoate was determined by reducing it to the corresponding diol and analyzing it by HPLC on a Chiralpak IB column. arkat-usa.org

Advanced Analytical Characterization Techniques for Methyl 4 Methyloctanoate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide foundational information about the chemical structure of methyl 4-methyloctanoate by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is available in databases like PubChem , detailed assignments can be inferred from the well-documented spectra of its close analog, ethyl 4-methyloctanoate arkat-usa.org.

In the ¹H NMR spectrum, the protons of the methoxy (B1213986) group (-OCH₃) are expected to produce a singlet peak around 3.67 ppm. The protons on the carbon alpha to the carbonyl group (C2) would appear as a multiplet around 2.25-2.34 ppm. The other methylene (B1212753) and methine protons along the carbon chain would produce complex overlapping multiplets typically between 1.16 and 1.75 ppm. The two terminal methyl groups (at C8 and the C4-branch) would appear as multiplets around 0.86-0.92 ppm arkat-usa.orgguaminsects.net.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C1) is the most deshielded, appearing around 174 ppm. The methoxy carbon would be found near 51 ppm. The carbons of the aliphatic chain (C2 to C8) and the branched methyl group resonate in the range of approximately 14 to 37 ppm arkat-usa.orgguaminsects.net.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C=O (C1)-~174.2
-OCH₃~3.67 (s)~51.5
-CH₂-COO (C2)~2.30 (m)~36.3
-CH₂- (C3)~1.65 (m)~32.3
-CH- (C4)~1.45 (m)~32.1
4-CH₃~0.88 (d)~19.3
-CH₂- (C5)~1.28 (m)~31.9
-CH₂- (C6)~1.28 (m)~29.1
-CH₂- (C7)~1.28 (m)~22.9
-CH₃ (C8)~0.89 (t)~14.1

Note: Data is predicted based on values for ethyl 4-methyloctanoate and general values for fatty acid methyl esters. (s=singlet, d=doublet, t=triplet, m=multiplet) arkat-usa.orgguaminsects.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band is due to the carbonyl (C=O) stretching of the ester group, which appears strongly around 1735-1740 cm⁻¹. Other characteristic peaks include the C-O stretching vibrations between 1250 and 1170 cm⁻¹, and the C-H stretching and bending vibrations of the aliphatic chain, typically observed around 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹, respectively. Vapor phase IR spectra for the compound are available in spectral databases arkat-usa.orgguaminsects.net.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H Stretch (Aliphatic)~2850-2960Strong
C=O Stretch (Ester)~1735-1740Strong
C-H Bend (Aliphatic)~1370-1470Medium
C-O Stretch (Ester)~1170-1250Strong

Note: Frequencies are based on data for analogous fatty acid esters. arkat-usa.orgguaminsects.net

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a critical technique for determining the molecular weight and fragmentation pattern of volatile compounds like this compound. The electron ionization (EI) mass spectrum of a fatty acid methyl ester (FAME) displays several characteristic ions.

For this compound (MW=172.27 g/mol ), the molecular ion peak (M⁺) at m/z 172 may be weak or absent. The most characteristic fragmentation of FAMEs is the McLafferty rearrangement, which results in a prominent ion at m/z 74. Other significant fragments include an ion from the loss of the methoxy group ([M-31]⁺) at m/z 141, and an ion from the beta-cleavage next to the carbonyl group at m/z 87. Cleavage at the branching point is also diagnostic. A cleavage alpha to the C4 carbon results in fragments that can help locate the position of the methyl branch researchgate.netbeilstein-journals.org. However, it has been noted that for methyl octanoate (B1194180), fragmentation can be unfavorable, leading to more abundant, less specific fragments in the lower m/z range researchgate.netnih.gov.

Table 3: Expected Key Fragments in the EI-Mass Spectrum of this compound

m/z Proposed Fragment Significance
172[C₁₀H₂₀O₂]⁺Molecular Ion (M⁺)
141[M - OCH₃]⁺Loss of methoxy group
129[M - C₃H₇]⁺Cleavage at C4-C5 bond
101[CH(CH₃)CH₂CH₂COOCH₃]⁺Cleavage at C5-C6 bond
87[CH₂CH₂COOCH₃]⁺Beta-cleavage
74[CH₃OC(OH)=CH₂]⁺McLafferty rearrangement ion

Note: Fragmentation patterns are predicted based on general rules for FAMEs. researchgate.netbeilstein-journals.org

Chromatographic Separation Techniques

Chromatographic methods are indispensable for isolating this compound from complex mixtures and for separating its stereoisomers.

Gas chromatography is the standard method for the analysis of volatile FAMEs. Using a non-polar column, such as one with a dimethylpolysiloxane stationary phase, compounds are separated primarily based on their boiling points and interaction with the phase. The Kovats retention index, a measure of retention time relative to n-alkanes, has been reported for this compound as 1166.7 on a standard non-polar column and 1463 on a standard polar column .

Since this compound possesses a chiral center at the C4 position, its (R) and (S) enantiomers can be separated using Chiral GC . This is typically achieved with capillary columns coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative. The different interactions between the enantiomers and the chiral selector within the column cause them to travel at different rates, allowing for their resolution. For instance, a γ-DEX™ 120 column has been successfully used for the direct enantioseparation of this compound gcms.czlabrulez.com. The ability to separate these enantiomers is crucial, as they can have different biological activities and sensory properties gcms.czchromatographyonline.com.

While GC is more common for FAMEs, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, especially when coupled with advanced mass spectrometry detectors. For less volatile or thermally labile derivatives, or when analyzing complex matrices, reversed-phase HPLC is often employed.

The coupling of HPLC to a mass spectrometer with an electrospray ionization (ESI) source and a Quadrupole Time-of-Flight (QTOF) analyzer provides high sensitivity, selectivity, and accurate mass measurement, which aids in definitive identification researchgate.netcita-aragon.esslq.qld.gov.au. In a relevant study, a derivative, (±)-3,4-dimethoxybenzyl-4-methyloctanoate, was synthesized to serve as an internal standard for analyzing other compounds by HPLC-ESI-MS/MS(QTOF) researchgate.netcsic.es. In positive-ion ESI mode, this compound would likely be detected as its protonated molecule [M+H]⁺ (m/z 173.15) or as a sodium adduct [M+Na]⁺ (m/z 195.13) csic.es.

Tandem mass spectrometry (MS/MS) on the QTOF instrument involves selecting the precursor ion (e.g., [M+Na]⁺) and inducing fragmentation. The resulting product ions provide structural confirmation. This technique is highly specific and allows for quantification even at very low concentrations in complex samples csic.esnih.gov.

Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) represents a significant advancement in separation science, offering enhanced resolution and peak capacity essential for the detailed analysis of complex samples. researchgate.netcopernicus.org This technique employs two columns with different stationary phase selectivities (e.g., non-polar and polar) connected by a modulator. researchgate.net The modulator traps fractions of the eluent from the first dimension (¹D) column and periodically re-injects them onto the second dimension (²D) column for a rapid, secondary separation. researchgate.netaocs.org This process generates a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility in the first dimension and polarity in the second. copernicus.org

The primary advantages of GCxGC include a substantial increase in separation power, improved sensitivity due to the reconcentration of analytes in the modulator, and the generation of structured chromatograms where chemically related compounds appear in ordered patterns. copernicus.orgaocs.org These features make GCxGC particularly well-suited for the analysis of fatty acid methyl esters (FAMEs), including this compound, which are often present in complex matrices like food products or biological samples. gcms.cz

In the context of this compound, which is a chiral compound, GCxGC is invaluable for enantiomeric separation. gcms.czwur.nl The enantiomers of 4-methylalkanoic acids and their esters can possess different odors and biological activities. gcms.cz Chiral analysis is critical, for instance, in pheromone studies, as male coconut rhinoceros beetles (Oryctes rhinoceros) produce specific enantiomers. gcms.cz Researchers have successfully separated the enantiomers of 4-methyloctanoic acid and its methyl ester using chiral capillary GC columns, demonstrating the technique's capability for high-resolution chiral separations. gcms.czresearchgate.net The selection of the column set is crucial for achieving the desired separation (orthogonality).

Table 1: Example GCxGC Column Configurations for FAME and Volatile Compound Analysis

First Dimension (¹D) ColumnSecond Dimension (²D) ColumnApplicationReference
DB-5ms UI (30 m × 0.25 mm I.D. × 0.25 µm df)SUPELCOWAX 10 (1.0 m × 0.10 mm I.D. × 0.10 µm df)Untargeted study of hop metabolites nih.gov
Non-polar (e.g., polydimethylsiloxane)Polar (e.g., polyethylene (B3416737) glycol)General VOC analysis copernicus.org
Rtx-225 (30 m x 0.25 mm x 0.25 µm)Rxi-5Sil MS (1 m x 0.15 mm x 0.15 µm)FAMEs in food samples gcms.cz
Gamma DEX™ 120 (30m x 0.25mm ID x 0.25µm film)(Single column GC)Enantioseparation of this compound gcms.cz

This table provides examples of column combinations used in GCxGC for analyzing compounds similar to or including this compound. The choice of columns is critical for achieving orthogonality and resolving compounds of interest.

Advanced Hyphenated Techniques (e.g., GC-O-MS, Atmospheric Pressure Glow Discharge Mass Spectrometry)

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, provide a wealth of information from a single analysis. nih.gov For a volatile flavor and fragrance compound like this compound, techniques that combine gas chromatography with olfactometry and mass spectrometry are particularly powerful.

Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS)

GC-O-MS is a powerful tripartite technique for identifying odor-active compounds in a sample. The effluent from the GC column is split between a mass spectrometer (MS) and an olfactometry port, where a human assessor can sniff the eluting compounds and describe their scent. researchgate.net This allows for the direct correlation of a specific peak in the chromatogram (identified by MS) with a specific odor characteristic.

Table 2: Odor-Active Compounds in Noni Fruit Identified by GC-O and GC-MS

CompoundFlavor Dilution (FD) FactorOdor Description
Methyl hexanoate (B1226103)64Fruity
Methyl octanoate256Rancid, cheesy
Hexanoic acid1024Rancid, sweaty
Octanoic acid4096Rancid, waxy

Source: Adapted from a study on noni fruit volatiles. oup.com This table illustrates how GC-O can be used to determine the sensory significance of compounds related to this compound.

Atmospheric Pressure Glow Discharge Mass Spectrometry (APGD-MS)

Atmospheric Pressure Glow Discharge (APGD) is an ambient ionization source for mass spectrometry that is effective for the analysis of volatile organic compounds (VOCs). rsc.org APGD operates by generating a plasma in a gas (typically helium or argon) at atmospheric pressure. rsc.orgmdpi.com Analytes are ionized through soft ionization processes, such as Penning ionization, which involves collisions with metastable atoms from the plasma. mdpi.com

A key advantage of APGD-MS is its ability to perform direct analysis of samples with minimal fragmentation, which simplifies the resulting mass spectra and facilitates compound identification. mdpi.comsci-hub.se This "soft" ionization is particularly useful for analyzing labile molecules. The technique has demonstrated high sensitivity, with limits of detection for some VOCs in the parts-per-billion (ppb) range. mdpi.com While specific applications to this compound are not extensively documented, the proven capability of APGD-MS for analyzing other VOCs and esters suggests its potential for the rapid and sensitive direct analysis of this compound in the gas phase without extensive sample preparation. mdpi.comsci-hub.se

Environmental Dynamics and Biogeochemical Cycling

Environmental Fate of Fatty Acid Methyl Esters

Fatty acid methyl esters (FAMEs) are organic compounds that, due to their use in products like biodiesel and as semiochemicals, can be introduced into the environment. lyellcollection.orgconcawe.euconcawe.eu Their structure, which includes a methyl ester functional group, influences their physical properties and their fate in soil and water systems. lyellcollection.orglyellcollection.org Generally, single FAME compounds exhibit low aqueous solubility, low volatility, and consequently, low mobility in the environment. lyellcollection.orgconcawe.eu

FAMEs are recognized as being readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.orgconcawe.eu The primary mechanism for their breakdown is biological, occurring in both aquatic and soil environments. epa.gov The biodegradation of FAMEs is a multi-step process that begins with de-esterification, where enzymes break the ester bond to form a free fatty acid and methanol (B129727). lyellcollection.orglyellcollection.orgresearchgate.net Following this initial step, the resulting free fatty acids undergo a process known as β-oxidation, which sequentially removes two-carbon units from the fatty acid chain. lyellcollection.orglyellcollection.orgresearchgate.net The released methanol is also readily biodegraded under most environmental conditions. lyellcollection.orglyellcollection.org

While methyl esters of fatty acids are not commonly found in nature, the fatty acid components themselves are ubiquitous in cellular membranes, meaning a wide array of microorganisms in soil and groundwater possess the capability to metabolize them. lyellcollection.org The rate of biodegradation can, however, vary significantly from one site to another, influenced by factors such as the local microbial populations, availability of electron acceptors (like oxygen or nitrate), and nutrient levels. lyellcollection.orgconcawe.eu In environments with limited nutrients, the rapid degradation of FAMEs can deplete these resources, potentially slowing the breakdown of other substances like petroleum diesel. lyellcollection.orgconcawe.eu Under anaerobic conditions, the biodegradation of FAMEs can lead to the generation of methane. lyellcollection.orgconcawe.eu

The table below summarizes findings on the biodegradation rates of FAMEs from different studies.

Feedstock/CompoundInoculum/CompartmentConditionsBiodegradation Rate/Half-life
Rapeseed Methyl Ester (RME)Sewage SludgeAerobic, 28 days60.8% biodegraded. lyellcollection.org
Rapeseed FAMEGroundwaterAerobic, 28 days19% biodegraded. lyellcollection.org
Soybean Oil FAMEVarious inoculaAnaerobicFormation of lower carbon-chain fatty acids observed as intermediates. lyellcollection.orglyellcollection.org
General FAMEsSoilAerobicHalf-lives vary depending on specific conditions; ultimate degradate is carbon dioxide. epa.gov

This table is interactive. Click on the headers to sort the data.

The distribution of FAMEs in the environment is largely governed by their physical and chemical properties, particularly their low water solubility and tendency to adsorb to organic matter. lyellcollection.orgconcawe.euepa.gov This makes them likely to partition into soil and sediment rather than remaining in the water column. epa.goveuropa.eu The potential for a substance to adsorb to soil and sediment is often indicated by its organic carbon-water (B12546825) partition coefficient (Koc).

For FAMEs, the log Koc values generally suggest a strong affinity for soil and sediment, limiting their mobility. europa.eueuropa.eu However, this can vary with the length of the carbon chain. For instance, shorter-chain FAMEs like methyl hexanoate (B1226103) and methyl octanoate (B1194180) have lower log Koc values (<3), indicating they are more likely to be found in the water phase compared to their longer-chain counterparts. europa.eueuropa.eu

The primary environmental compartments for most FAMEs are expected to be soil and sediment. europa.eu While their low solubility suggests they would behave as a light non-aqueous phase liquid (LNAPL) if released in large quantities, natural attenuation processes, including sorption and biodegradation, are significant in controlling their fate. concawe.euconcawe.euresearchgate.net Abiotic degradation processes such as hydrolysis and autoxidation can also occur, potentially generating more mobile but equally biodegradable components. lyellcollection.orgconcawe.eu Hydrolysis, the breakdown in the presence of water, is slow at neutral pH but accelerates in acidic or alkaline conditions, producing the corresponding fatty acid and methanol. epa.gov

The table below details the physicochemical properties influencing the environmental distribution of selected FAMEs.

CompoundLog Kow (Octanol-Water Partition Coefficient)Water SolubilityAdsorption PotentialPrimary Environmental Compartment
Methyl hexanoate2.3 europa.euHigher than long-chain FAMEsLow adsorption potential (log Koc < 3). europa.eueuropa.euWater phase. europa.eu
Methyl octanoate3.3 europa.euInsoluble. epa.govLow to moderate adsorption potential. europa.eueuropa.euWater phase, soil, sediment. europa.eu
Fatty acids, C12-14, methyl esters> 5 europa.euCompletely insoluble. epa.govHigh adsorption potential.Soil and sediment. europa.eu

This table is interactive. Users can sort the data by clicking on the column headers.

Ecological Impact of Synthetic and Natural Methyl 4-Methyloctanoate Analogues

Analogues of this compound, particularly ethyl 4-methyloctanoate, have significant ecological roles as semiochemicals. These compounds are used by insects for chemical communication and have been harnessed for use in pest management. uliege.be

Ethyl 4-methyloctanoate, a close analogue of this compound, is a well-documented aggregation pheromone. arkat-usa.org It is produced by males of the rhinoceros beetle (Oryctes rhinoceros), a major pest of oil palms in Southeast Asia. This pheromone attracts both male and female beetles, a behavior that is exploited in Integrated Pest Management (IPM) programs. jabonline.in

The use of synthetic pheromones is a key component of environmentally sound pest management. researchgate.net In IPM, synthetic ethyl 4-methyloctanoate is used as a lure in traps for several purposes: uliege.beplantprotection.pl

Monitoring: Traps baited with the pheromone help to detect the presence of the pest and estimate the relative density of the population in a specific area. uliege.be

Mass Trapping: Deploying a large number of pheromone-baited traps can capture a significant portion of the beetle population, thereby reducing crop damage and the need for conventional insecticides. plantprotection.pl Field trials have demonstrated the effectiveness of these traps.

Attract-and-Kill: This strategy combines the pheromone lure with an insecticide or a pathogen, attracting the pests to a source that will kill them. plantprotection.pl

The advantages of using semiochemicals like ethyl 4-methyloctanoate in IPM include their high specificity, which minimizes harm to non-target species, and their rapid dissipation, which reduces environmental risks compared to traditional chemical pesticides. uliege.beplantprotection.pl

The effectiveness and environmental impact of synthetic pheromones used in IPM depend on their persistence and how they are released and dissipate in the environment. uliege.benih.gov For mating disruption or trapping to be successful, the synthetic pheromone must be present in the air in sufficient quantities throughout the target insect's activity period. nih.gov

The persistence of these compounds can be influenced by several factors:

Formulation: Pheromones are often embedded in slow-release dispensers designed to provide a constant release rate over an extended period, often up to three months. nih.govbehnmeyer.com

Adsorption: Pheromone molecules can be adsorbed onto environmental surfaces like foliage, bark, and leaf litter, which can then re-emit the pheromone over time. nih.gov

Environmental Conditions: The rate of dissipation is affected by abiotic factors. Temperature, for example, increases the volatility and diffusion of the molecules into the air, while wind can carry them away from the target area. uliege.bemdpi.com

While some synthetic pheromones have been shown to persist in the environment beyond the year of application, FAMEs in general are considered to have low persistence due to their biodegradability and susceptibility to degradation by sunlight. epa.govnih.gov The mechanisms of autoxidation and hydrolysis also contribute to their breakdown. concawe.euresearchgate.net The use of biodegradable formulations for synthetic pheromones could further reduce their environmental persistence. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling of Reaction Mechanisms and Intermediates

The synthesis of methyl 4-methyloctanoate, typically through the esterification of 4-methyloctanoic acid or transesterification of another ester, involves complex reaction mechanisms that can be elucidated through molecular modeling. A key area of investigation is the lipase-catalyzed synthesis, a common method for producing chiral esters.

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are employed to model the lipase-catalyzed transesterification of esters like this compound. wur.nldtu.dk These models help in understanding the intricate dance of molecules within the enzyme's active site. For instance, in the transesterification of a methyl ester to a butyl ester, modeling focuses on the formation of tetrahedral intermediates. wur.nl This intermediate is a high-energy state where the carbonyl carbon of the ester is attacked by the hydroxyl group of the alcohol, forming a temporary four-branched structure.

Theoretical studies on the transesterification of triglycerides, which are structurally related to fatty acid esters, suggest two possible mechanisms. aidic.it The first involves the classical formation of a tetrahedral intermediate. aidic.it The second proposes the formation of a ketene (B1206846) intermediate. aidic.it Quantum computations on simpler esters like ethyl propionate (B1217596) have shown that the tetrahedral intermediate is significantly more stable (by about 72 kcal/mol) than the ketene intermediate, making it the more likely pathway. aidic.it However, the specific energies can be influenced by the long fatty acid chains and neighboring groups in more complex molecules like this compound. aidic.it

In the context of lipase (B570770) catalysis, the enzyme's structure plays a critical role. For example, Candida antarctica lipase B (CALB) is a frequently used enzyme for the kinetic resolution of branched-chain fatty acids. wur.nl Molecular modeling of the tetrahedral intermediates of the two enantiomers of butyl 4-methyloctanoate within the active site of CALB can explain the observed stereochemical preference of the enzyme. wur.nlresearchgate.net These models show how one enantiomer fits more favorably into the binding pocket, leading to its preferential transformation. nih.gov

Table 1: Key Intermediates and Transition States in Modeled Esterification Reactions

Intermediate/Transition StateDescriptionModeling Method
Tetrahedral IntermediateFormed by the nucleophilic attack of an alcohol on the ester's carbonyl carbon.Quantum Mechanics (QM), Molecular Dynamics (MD) aidic.itarxiv.org
Ketene IntermediateA proposed, higher-energy alternative to the tetrahedral intermediate in some base-catalyzed reactions.Quantum Mechanics (QM) aidic.it
Enzyme-Substrate ComplexThe initial binding of the this compound to the lipase active site.Molecular Docking, MD Simulations wur.nldtu.dk
Acyl-Enzyme IntermediateA covalent intermediate formed between the fatty acid chain and a serine residue in the lipase active site.QM/MM (Quantum Mechanics/Molecular Mechanics)

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for determining the structural and electronic properties of this compound. nih.govacs.org These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electron distribution, and reactivity.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov For fatty acid methyl esters, the HOMO is typically localized on the ester group, while the LUMO may be distributed along the carbonyl group and adjacent atoms. kyushu-u.ac.jp

Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum chemical calculations. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the MEP would show a negative potential around the oxygen atoms of the ester group, indicating these as likely sites for electrophilic attack.

Table 2: Calculated Properties of Fatty Acid Methyl Esters using Quantum Chemistry

PropertyDescriptionRelevanceComputational Method
Optimized GeometryThe lowest energy 3D arrangement of atoms.Predicts molecular shape and steric properties.DFT (e.g., B3LYP/6-31G(d,p)) nih.gov
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates electron-donating ability.DFT, Time-Dependent DFT (TD-DFT) acs.orgkyushu-u.ac.jp
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability.DFT, Time-Dependent DFT (TD-DFT) acs.orgkyushu-u.ac.jp
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.DFT nih.gov
Molecular Electrostatic Potential (MEP)The electrostatic potential mapped onto the electron density surface.Identifies reactive sites for electrophilic and nucleophilic attack.DFT researchgate.net
Vibrational FrequenciesCalculated infrared and Raman spectra.Aids in the identification and characterization of the molecule.DFT

In Silico Prediction of Biological Activity and Interactions

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in predicting the biological activities of molecules like this compound before they are synthesized or tested in a lab. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com

For fatty acids and their esters, QSAR models have been developed to predict various activities, including antimicrobial properties. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, size, shape, electronic properties), to correlate with observed biological effects. For instance, the antimicrobial activity of fatty acid derivatives against Staphylococcus aureus has been successfully modeled using conventional QSAR and Comparative Molecular Field Analysis (CoMFA). nih.gov Such models could be applied to this compound to predict its potential as an antibacterial agent. The addition of branched-chain amino acids has been shown to enhance the antibacterial effects of lipopeptides, suggesting that the branched structure of this compound could be a significant factor in its biological activity. researchgate.net

Another powerful tool is the Prediction of Activity Spectra for Substances (PASS) algorithm. mdpi.com By analyzing the structure of a molecule, PASS can predict a wide range of potential biological activities, from enzyme inhibition to receptor antagonism. mdpi.commdpi.com For this compound, a PASS analysis could suggest novel therapeutic applications or biological roles.

These predictive models are crucial for screening large virtual libraries of compounds and prioritizing candidates for further experimental investigation, thereby saving significant time and resources. researchgate.net

Table 3: In Silico Models for Predicting Biological Activity

Model TypeDescriptionPredicted Activity for EstersKey Descriptors
QSARCorrelates molecular descriptors with biological activity.Antimicrobial, Enzyme Inhibition nih.govnih.govLipophilicity (logP), Molar Refractivity, Electronic Descriptors
CoMFA3D-QSAR method that uses steric and electrostatic fields.Antimicrobial Activity nih.govSteric and Electrostatic Interaction Fields
PASSPredicts a broad spectrum of biological activities based on structure.General biological activities (e.g., enzyme inhibitor, receptor ligand) mdpi.comSubstructural Fragments (MNA descriptors)
ADMET PredictionPredicts Absorption, Distribution, Metabolism, Excretion, and Toxicity.Drug-likeness, Pharmacokinetics, Toxicity dovepress.comnih.govMolecular Weight, logP, Hydrogen Bond Donors/Acceptors

Docking Studies with Enzymes or Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies are primarily focused on its interaction with enzymes, such as lipases, and with receptors, particularly olfactory receptors, given its role as a pheromone. wur.nlresearchgate.net

In the context of biocatalysis, docking is used to understand how this compound fits into the active site of a lipase. frontiersin.orginrs.ca The docking simulation calculates the binding affinity (often expressed as a docking score or binding energy) and identifies the key amino acid residues involved in the interaction. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking studies can explain the enantioselectivity of a lipase by showing that one enantiomer of this compound forms a more stable complex with the enzyme than the other. mdpi.com The results of these simulations can guide protein engineering efforts to create mutant lipases with improved activity or selectivity for specific esters. inrs.ca

As a known pheromone for the coconut rhinoceros beetle, the interaction of this compound with olfactory receptors is of great interest. wur.nl The docking theory of olfaction posits that the perceived smell of a molecule is due to its binding with specific G protein-coupled receptors in the nasal epithelium. wikipedia.org Docking simulations can be used to model the binding of this compound to the binding pocket of a specific olfactory receptor. researchgate.netacs.org These models can help to identify the crucial interactions that trigger the olfactory signal and explain why structurally similar molecules may have different scents.

Table 4: Examples of Docking Studies on Esters and Related Molecules

TargetLigand(s)Purpose of StudyKey Findings
Lipase B from Candida antarctica (CALB)Butyl 4-methyloctanoate enantiomersTo understand enantioselectivity in transesterification. wur.nlThe model supported the experimentally observed preference for the R-enantiomer. wur.nl
Fatty Acid Amide Hydrolase (FAAH)O-arylcarbamatesTo guide the design of new inhibitors. nih.govIdentified key hydrogen bonds and shape complementarity for high potency. nih.gov
Human Pancreatic Lipase (1LPB)Natural product inhibitors (e.g., Luteolin)To identify and compare the inhibition activity of natural ligands. nih.govRevealed that Luteolin has a high binding affinity due to its structure and hydroxyl substituents. nih.gov
Olfactory Receptors (e.g., OR51E2)Propionate and other fatty acidsTo understand the molecular basis of odor recognition. wikipedia.orgShowed that propionate binds in a specific, occluded cavity, explaining the receptor's specificity. wikipedia.org

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of Methyl 4-methyloctanoate and its parent acid, 4-methyloctanoic acid, is crucial for its study and application. Traditional synthetic methods have provided a foundation, but the future lies in developing more efficient and sustainable routes.

Future research is geared towards improving these methods by focusing on green chemistry principles. This includes the exploration of biocatalytic methods, such as enzymatic resolution, which has been successfully used for the convenient preparation of the enantiomers of the related ethyl 4-methyloctanoate and 4-methyloctanoic acid. researchgate.net The development of synthetic pathways that reduce the number of steps, minimize waste, and utilize renewable starting materials and environmentally benign reagents and solvents will be a key focus. A comparative analysis of different synthetic routes, evaluating metrics such as percentage yield, atom economy, and E-factor, will be instrumental in identifying the most sustainable and economically viable methods for the production of this compound.

Table 1: Comparison of Synthetic Strategies for 4-Alkyl-Branched Fatty Acids and Esters

Starting MaterialKey Reaction StepReported YieldFocus of Method
n-HexanalClaisen orthoester rearrangement>50% (for acid)High-yield synthesis of (±)-4-methyloctanoic acid
2-BromohexaneGrignard coupling>40% (for ethyl ester)Synthesis of ethyl 4-methyloctanoate
Racemic 4-methyloctanoic acidEnzymatic resolutionNot specifiedPreparation of enantiomers
4-Methyloctanoic acidEsterification with methanol (B129727)Not specifiedPreparation of this compound

Advanced Spectroscopic and Chromatographic Methods for Comprehensive Analysis

The accurate identification and quantification of this compound in complex mixtures, such as insect pheromone blends and natural volatile emissions, rely on sophisticated analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a primary tool for its analysis. The compound has been identified in samples using GC-MS, with its mass spectrum available in databases like the NIST Mass Spectrometry Data Center. nih.gov For more detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. 13C NMR spectral data for this compound has been recorded and is publicly available. nih.gov Furthermore, specific 1H- and 13C-NMR spectra have been used to characterize the compound and its related structures. nih.govtum.de

Future advancements in this area will likely involve the use of multi-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) for enhanced resolution and sensitivity in complex matrices. The use of chiral chromatography, which has been employed to separate the enantiomers of the related 4-methyloctanoic acid, will be crucial for studying the stereochemistry of this compound and its biological activity. nih.gov Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will continue to be vital for the unambiguous structural confirmation of synthetic and naturally occurring this compound.

Table 2: Spectroscopic and Chromatographic Data for this compound

Analytical TechniqueKey Findings/Data
Gas Chromatography-Mass Spectrometry (GC-MS)Mass spectrum available in public databases (e.g., NIST).
13C Nuclear Magnetic Resonance (NMR)Spectral data available (e.g., on a Bruker HX-90 instrument).
1H Nuclear Magnetic Resonance (NMR)Used for the characterization of the compound and its derivatives.
Kovats Retention IndexStandard non-polar: 1166.7; Standard polar: 1463.

Exploration of Undiscovered Biological Roles and Mechanisms

The known biological role of this compound is primarily as a minor component of the aggregation pheromone blend of certain scarab beetles, such as Oryctes elegans. researchgate.netdigitallibrary.co.in In these blends, it is often found alongside major components like 4-methyloctanoic acid and ethyl 4-methyloctanoate. researchgate.net While the ethyl ester often elicits a strong electroantennogram (EAG) response from beetle antennae, the response to this compound is typically weaker or absent. researchgate.net

A significant area for future research is the exploration of other potential biological roles. A patent has listed this compound as a potential modulator of the transient receptor potential melastatin 8 (TRPM8) channel, which is known for its role in sensing cold and cooling agents like menthol. google.com This suggests a potential application in sensory modulation and even as an insect repellent. google.com However, further academic research is needed to validate these claims and to understand the mechanism of interaction between this compound and the TRPM8 receptor. Investigating its presence and function in other organisms, including plants like Humulus lupulus (hops) where it has been reported, could reveal novel ecological interactions. nih.gov

Applications in Chemo-ecology and Sustainable Agriculture

The primary application of this compound in chemo-ecology and sustainable agriculture is linked to its role in insect chemical communication. As a component of aggregation pheromones, it has the potential to be used in integrated pest management (IPM) programs for monitoring and controlling populations of pest beetles, such as the date palm fruit stalk borer (Oryctes elegans). researchgate.net

While field trapping experiments have often focused on the more abundant ethyl 4-methyloctanoate, the synergistic or modulatory effects of minor components like this compound warrant further investigation. In field trials for O. elegans, the addition of this compound and other minor components to the main pheromone component did not significantly improve trap captures. researchgate.net However, in other insect species, minor pheromone components can play crucial roles in species recognition and mating behavior. Future research should involve carefully designed field trials to determine the precise behavioral effects of this compound, both alone and in combination with other pheromone components, on target and non-target species. This will help in developing more selective and effective lures for sustainable pest control, reducing the reliance on broad-spectrum insecticides.

Integration of Omics Technologies for Systems-Level Understanding

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for a systems-level understanding of the biosynthesis and biological roles of this compound.

Metabolomic studies, particularly those employing GC-MS, can help in identifying and quantifying this compound in various biological samples. Research on the actinomycete Micromonospora aurantiaca has suggested a biosynthetic pathway for γ-methyl branched fatty acid methyl esters, including this compound, involving the incorporation of a methylmalonyl-CoA elongation unit. beilstein-journals.org Feeding experiments with labeled precursors have helped to elucidate these pathways. beilstein-journals.orgbeilstein-journals.org

Future research should leverage a multi-omics approach to fully uncover the biosynthetic machinery of this compound in insects and other organisms. Transcriptomic and proteomic analyses of pheromone-producing glands could identify the specific enzymes, such as fatty acid synthases and methyltransferases, involved in its synthesis. Genomic studies could then uncover the genes encoding these enzymes. This knowledge could be harnessed for the biotechnological production of this compound in microbial systems, offering a potentially more sustainable and cost-effective alternative to chemical synthesis. Furthermore, omics approaches can be used to study the olfactory signaling pathways that are activated by this compound, providing a deeper understanding of its role in insect behavior. researchgate.netresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methyloctanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methyloctanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.